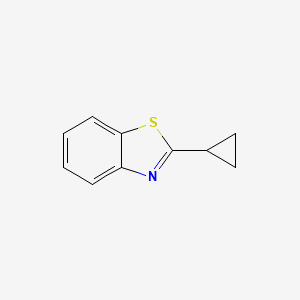

2-Cyclopropyl-1,3-benzothiazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-cyclopropyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQIJGGKCQBNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropyl 1,3 Benzothiazole and Its Derivatives

Strategic Approaches to Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole core is a critical step in the synthesis of its derivatives. Various strategies have been developed, with reactions involving 2-aminothiophenols being particularly prominent due to their efficiency and the accessibility of the starting materials. nih.gov

Cyclization Reactions Involving 2-Aminothiophenols

A cornerstone in benzothiazole synthesis is the cyclization of 2-aminothiophenols with a variety of carbonyl-containing compounds. researchgate.net This approach typically involves the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization to form the thiazole (B1198619) ring. nih.gov

One of the most common methods involves the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. researchgate.net For instance, the reaction with cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid would directly lead to the formation of the 2-cyclopropyl-1,3-benzothiazole core. The mechanism generally proceeds through the formation of a Schiff base (imine), which then undergoes cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. ekb.eg

The Jacobsen cyclization, a radical cyclization of thiobenzanilides, offers another effective route. researchgate.net This method involves the formation of a thioamide from an aniline derivative, which is then cyclized to the benzothiazole. While this is a powerful tool, it can sometimes lead to a mixture of regioisomers depending on the substitution pattern of the aniline precursor. researchgate.net

Condensation Reactions in Benzothiazole Synthesis

Condensation reactions are a widely employed and versatile strategy for constructing the 2-substituted benzothiazole framework. nih.gov These reactions typically involve the one-pot reaction of 2-aminothiophenol with a suitable electrophilic partner.

The direct condensation of 2-aminothiophenol with cyclopropanecarboxaldehyde is a straightforward method to synthesize this compound. nih.govnih.gov This reaction can be facilitated by various catalysts and reaction conditions to improve yields and reaction times. For example, the use of an oxidizing agent is often necessary to convert the initially formed benzothiazoline (B1199338) intermediate to the final aromatic benzothiazole. ekb.eg

Similarly, condensation with cyclopropanecarboxylic acid or its activated derivatives, such as acyl chlorides, provides another reliable route. nih.govmdpi.com These reactions often proceed under milder conditions compared to those involving aldehydes. The choice of solvent and catalyst can significantly influence the reaction's efficiency. For example, ionic liquids have been used as recyclable and environmentally friendly media for such condensations. organic-chemistry.org

Functionalization and Derivatization at C-2 and Aromatic Positions

Once the this compound core is synthesized, further functionalization at the C-2 position or on the benzene (B151609) ring can be carried out to generate a diverse range of derivatives. nih.gov

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the benzothiazole ring is crucial for synthesizing specific isomers with desired properties. The electronic nature of the benzothiazole ring, being electron-deficient, directs electrophilic substitution to certain positions. nih.gov

For the benzothiazole nucleus, electrophilic aromatic substitution typically occurs at the C4 and C7 positions. nih.gov However, direct functionalization of the pre-formed this compound can be challenging. A more common strategy involves the synthesis of the benzothiazole ring from an already substituted 2-aminothiophenol. This allows for precise control over the position of substituents on the benzene ring.

Recent advancements have also explored C-H functionalization as a direct and atom-economical method for introducing substituents. nih.gov For instance, iridium-catalyzed C-H borylation has been shown to be highly regioselective for the C5 position of 2,1,3-benzothiadiazole, a related heterocyclic system. nih.govacs.org Similar strategies could potentially be adapted for the regioselective functionalization of this compound.

Introduction of Diverse Chemical Scaffolds

The introduction of various chemical scaffolds onto the this compound framework can lead to compounds with novel properties. This can be achieved by reacting the core molecule with different functional groups or by building complex structures from functionalized derivatives.

For example, if a halogen atom is present on the benzene ring of this compound, it can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or amino groups, significantly expanding the chemical diversity of the derivatives.

Furthermore, the cyclopropyl (B3062369) group itself can be a site for derivatization, although this is less common than functionalization of the benzothiazole ring. The strained nature of the cyclopropane (B1198618) ring can be exploited in certain ring-opening reactions to introduce new functionalities.

Chemoenzymatic strategies are also emerging as a powerful tool for creating diverse molecular scaffolds. nih.govnih.gov While not yet specifically reported for this compound, engineered enzymes have been used for the stereoselective synthesis and diversification of cyclopropyl ketones, which are versatile building blocks. nih.govnih.gov This highlights the potential for biocatalysis in generating novel and complex derivatives of cyclopropane-containing heterocycles.

Catalytic Strategies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. The synthesis of this compound and its derivatives has greatly benefited from the development of various catalytic systems. mdpi.com

Numerous catalysts have been employed for the condensation of 2-aminothiophenols with aldehydes and carboxylic acids. These include:

Acid catalysts: Brønsted acids like acetic acid and p-toluenesulfonic acid can effectively catalyze the condensation reaction. organic-chemistry.org

Metal catalysts: A wide range of metal catalysts, including copper, palladium, and iron, have been utilized. nih.govorganic-chemistry.org For example, copper-catalyzed reactions have been developed for the synthesis of 2-substituted benzothiazoles from o-iodoanilines and elemental sulfur. organic-chemistry.org Palladium catalysts are effective in the cyclization of o-bromophenylthioureas. indexcopernicus.com

Nanoparticle catalysts: The use of nanoparticles as catalysts offers advantages such as high surface area and easy recovery. ekb.eg For instance, nickel oxide (NiO) nanorods have been used to catalyze the synthesis of benzothiazoles. ekb.eg

Photocatalysts: Visible-light-mediated synthesis represents a green and efficient approach. mdpi.com In some cases, an in-situ generated disulfide can act as a photosensitizer, activating molecular oxygen to drive the dehydrogenation step. organic-chemistry.org

Biocatalysts: Enzymes, such as those found in baker's yeast, have been shown to catalyze the formation of benzothiazoles from 2-aminothiophenols and aldehydes. researchgate.net

The choice of catalyst can significantly impact the reaction outcome, including yield, reaction time, and functional group tolerance. The development of novel and more efficient catalytic systems remains an active area of research in the synthesis of benzothiazole derivatives.

Lewis Acid Catalyzed Cascade Reactions

Lewis acid catalysis has emerged as a potent strategy for initiating complex cascade reactions to build fused heterocyclic systems, including those related to benzothiazoles. These reactions often utilize the unique reactivity of strained ring systems like cyclopropanes.

A notable advancement is the development of a Lewis acid-catalyzed asymmetric cascade reaction involving cyclopropyl ketones for the synthesis of chiral pyrrolobenzothiazoles. rsc.orgresearchgate.net In this methodology, a chiral N,N′-dioxide-scandium(III) complex catalyzes a concise ring-opening/cyclization/thio-Michael cascade. The reaction commences with a simple 2-aminothiophenol and a cyclopropyl ketone, leveraging the reactivity of the C4 position of the cyclopropyl group. rsc.orgresearchgate.net This process can be viewed as a formal [4+1]-cycloaddition, where thiourea (B124793) acts as a bis-nucleophile, leading to bicyclic products containing an N-substituted γ-lactam moiety through a cascade of S-N1-type ring-opening, addition, and cyclization steps. uni-regensburg.de

The versatility of this approach is further demonstrated in the synthesis of 4H-pyrimido[2,1-b]benzothiazoles, where a cellulose-based nanocatalyst, Fe₃O₄@NCs/Sb(V), acts as a Lewis acid. nih.gov The catalyst activates carbonyl groups, accelerating a one-pot, solvent-free reaction. The reactivity in this system is sensitive to the electronic nature of the substituents, with electron-withdrawing groups on the aldehyde component leading to higher yields. nih.gov Another example involves the reaction of bicyclobutanes with isatogens, catalyzed by a Lewis acid, to produce tetracyclic oxaza-bicycloheptanes, highlighting the power of Lewis acids to mediate complex cycloadditions with strained molecules. nih.gov

Table 1: Examples of Lewis Acid Catalysts in Benzothiazole-Related Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Chiral N,N′-dioxide-Sc(III) complex | 2-Aminothiophenol, Cyclopropyl ketone | Chiral Pyrrolobenzothiazole | rsc.orgresearchgate.net |

| Fe₃O₄@NCs/Sb(V) | 2-Aminobenzothiazole, Aldehyde, Active methylene compound | 4H-Pyrimido[2,1-b]benzothiazole | nih.gov |

| Yb(OTf)₃ | Cyclopropane-1,1-dicarboxylates, Thiourea | 2-Amino-4,5-dihydrothiophene | uni-regensburg.de |

Transition Metal-Mediated Transformations (e.g., Palladium-Catalyzed Arylation)

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis and has been extensively applied to the formation and functionalization of the benzothiazole ring. rsc.org These methods often proceed via C-H activation, offering a direct and atom-economical route to substituted benzothiazoles.

Palladium-catalyzed direct arylation is a powerful tool for modifying the benzothiazole core. For instance, the C-H functionalization of benzothiazole with a variety of iodo(hetero)arenes can be achieved at room temperature using a palladium catalyst promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. chemrxiv.org A catalytic system comprising palladium(II) acetate, copper(I), and tetrabutylammonium bromide (Bu₄NBr) has been shown to effectively catalyze the cyclization of thiobenzanilides to form 2-substituted benzothiazoles through an intramolecular C-H functionalization/C-S bond formation process. acs.org This approach demonstrates good functional group tolerance and produces high yields. acs.org

Other transition metals have also proven effective. Ruthenium(III) chloride catalyzes the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Similarly, nickel(II) salts can catalyze the same transformation under milder conditions and with lower catalyst loading, making the process more economical and less toxic. nih.gov Copper-catalyzed reactions are also prevalent. For example, the synthesis of 2-substituted benzothiazoles from o-iodoanilines, arylacetic acids, and elemental sulfur is catalyzed by inexpensive copper metal in a ligand-free manner. organic-chemistry.org

Table 2: Transition Metal Catalysts in Benzothiazole Synthesis

| Catalyst System | Transformation | Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂, PBuᵗ₂Me·HBF₄ | Direct Arylation | Benzo[c] nih.govairo.co.innih.govthiadiazole, Bromoarenes | nih.gov |

| Pd(II), Cu(I), Bu₄NBr | Intramolecular C-H Functionalization/C-S Cyclization | Thiobenzanilides | acs.org |

| RuCl₃ | Intramolecular Oxidative Coupling | N-arylthioureas | nih.gov |

| Ni(II) salts | Intramolecular Oxidative Coupling | N-arylthioureas | nih.gov |

| Copper metal | S₈-mediated Decarboxylative Redox-Cyclization | o-Iodoanilines, Arylacetic acids | organic-chemistry.org |

Brønsted Acid-Catalyzed Reactions

Brønsted acid catalysis provides a metal-free and often milder alternative for the synthesis of benzothiazoles. These reactions typically involve the condensation of 2-aminothiophenols with various carbonyl compounds.

A convenient and efficient method for synthesizing 2-substituted benzothiazoles involves the Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones. organic-chemistry.orgacs.org This approach, often using p-toluenesulfonic acid (TsOH·H₂O), proceeds under mild, solvent-free conditions at room temperature, avoiding the need for oxidants, metal catalysts, or radiation. organic-chemistry.orgacs.org The reaction exhibits broad substrate tolerance, accommodating various functional groups on the benzene ring of the thiophenol. organic-chemistry.org A plausible mechanism involves an initial condensation to form a ketimine intermediate, which, after protonation by the Brønsted acid, undergoes intramolecular nucleophilic addition followed by C-C bond cleavage to yield the final product. acs.org

The development of heterogeneous Brønsted acid catalysts further enhances the green credentials of these syntheses. A Brønsted acidic ionic liquid (BAIL) gel, for example, has been used as an efficient and recyclable catalyst for the condensation of o-aminothiophenols with aldehydes under solvent-free conditions. nih.govacs.org This method provides high yields and simplifies the work-up procedure, as the catalyst can be easily recovered by centrifugation and reused multiple times without significant loss of activity. nih.govacs.org Alkyl carbonic acid, generated in situ from CO₂ and an alcohol like methanol, can also serve as a transient Brønsted acid catalyst for the condensation of 2-aminothiophenol with aldehydes, offering a green and practical process where the post-reaction workup is simplified. researchgate.net

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to benzothiazoles, aiming to reduce environmental impact and improve process safety and efficiency. bohrium.comnih.gov This involves the use of safer solvents, renewable resources, energy-efficient methods, and recyclable catalysts. airo.co.in

A key focus is the replacement of volatile and toxic organic solvents. Glycerol, a non-toxic, biodegradable, and recyclable liquid with a high boiling point and low vapor pressure, has been successfully used as a solvent for the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes at ambient temperature, completely avoiding the need for a catalyst. nih.gov Water and ethanol are also favored green solvents. airo.co.in Many procedures have been developed to run under solvent-free conditions, which is particularly advantageous for reactions involving liquid aldehydes. mdpi.com

Energy efficiency is addressed through methods like microwave irradiation and ultrasonic irradiation, which can significantly reduce reaction times and energy consumption. airo.co.inmdpi.com For instance, the condensation of ortho-aminothiophenol with fatty acids to form 2-substituted benzothiazoles can be completed in minutes under microwave irradiation using P₄S₁₀ as a catalyst. mdpi.com

The use of reusable heterogeneous catalysts is another cornerstone of green benzothiazole synthesis. nih.gov Catalysts like SnP₂O₇, polystyrene polymer-grafted iodine acetate, and various nanoparticles have been employed for the condensation of 2-aminothiophenol with aldehydes, offering high yields and the ability to be recovered and reused for multiple cycles. nih.govmdpi.com Biocatalysis, using enzymes like laccases, also represents an environmentally benign approach to catalyze these condensations. nih.govmdpi.com

Stereoselective Synthesis of Chiral Benzothiazole Derivatives

The development of asymmetric methods for synthesizing chiral benzothiazole derivatives is of great importance, as stereochemistry often plays a crucial role in the biological activity of pharmaceutical compounds. These methods aim to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched products.

Organocatalysis has proven to be a powerful platform for the asymmetric synthesis of complex heterocyclic structures. An N-heterocyclic carbene (NHC)-catalyzed regio- and stereoselective Mannich/lactamization domino reaction has been developed for the synthesis of chiral benzothiazolo-pyrimidinones. nih.gov This reaction, which involves N-(benzothiazolyl)imines and α-chloroaldehydes, proceeds with excellent stereoselectivities (high enantiomeric excess and diastereomeric ratios). nih.gov The proposed mechanism involves the NHC generating an azolium-enolate intermediate that reacts with the imine in a stereocontrolled Mannich reaction, followed by intramolecular cyclization. nih.gov

Lewis acid catalysis, in combination with chiral ligands, is another prominent strategy. As mentioned previously, the asymmetric cascade reaction of cyclopropyl ketones with 2-aminothiophenol is catalyzed by a chiral N,N′-dioxide-scandium(III) complex. rsc.orgresearchgate.net This reaction not only constructs the fused ring system but also establishes stereocenters with good to excellent enantioselectivity, demonstrating a kinetic resolution process. rsc.orgresearchgate.net

While research on the asymmetric synthesis of 1,3-benzothiazoles is advancing, related fields provide valuable insights. For example, significant progress has been made in the asymmetric synthesis of chiral benzothiazepines through metal catalysis, small-molecule organocatalysis, and enzymatic catalysis, highlighting strategies such as asymmetric hydrogenation, epoxidation, and aldol reactions that could be adapted for the synthesis of chiral benzothiazole derivatives. bohrium.com

Mechanistic Insights into Reactions Involving the 2 Cyclopropyl 1,3 Benzothiazole Scaffold

Exploration of Reaction Pathways and Intermediates

Detailed experimental or computational studies on the reaction pathways and intermediates specifically involving 2-cyclopropyl-1,3-benzothiazole are not prevalent in the current body of scientific literature. General principles of heterocyclic chemistry and the known reactivity of cyclopropyl (B3062369) groups can offer hypothetical insights, but these have not been experimentally verified for this particular molecule.

Cyclopropane (B1198618) Ring-Opening and Rearrangement Mechanisms

The cyclopropyl group is known to undergo ring-opening reactions under various conditions, including acid catalysis, thermal activation, or transition metal catalysis, leading to the formation of rearranged products. In the context of the this compound scaffold, it is conceivable that such ring-opening could be initiated. For example, in the presence of a strong acid, protonation of the cyclopropane ring could lead to a carbocationic intermediate, which could then undergo rearrangement or be trapped by a nucleophile. However, specific studies detailing these potential pathways for this compound are absent from the literature. Research on related systems, such as the mechanochemical cascade cyclization of cyclopropyl ketones with 1,2-diaminoarenes to form benzimidazoles, demonstrates the feasibility of cyclopropane ring-opening as a key step in forming heterocyclic structures. researchgate.netnih.gov This suggests that similar reactivity might be possible for this compound, but this remains to be experimentally confirmed.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are a common strategy for the synthesis of complex heterocyclic systems. For a derivative of this compound to undergo intramolecular cyclization, a suitably positioned reactive group on the benzothiazole (B30560) ring or the cyclopropyl moiety would be necessary. While there are numerous examples of intramolecular cyclizations in the broader benzothiazole literature, such as those leading to fused polycyclic systems, there are no specific reports detailing such mechanisms originating from the this compound core. jsynthchem.com

Regioselectivity and Chemoselectivity Determinations

The selective reaction at one site in a molecule with multiple reactive centers (regioselectivity) and the selective reaction of one functional group over another (chemoselectivity) are crucial aspects of synthetic chemistry. For this compound, questions of regioselectivity could arise in reactions involving the benzothiazole ring system (e.g., electrophilic aromatic substitution) or the cyclopropyl group. Chemoselectivity would be a key consideration if reactions could occur at either the benzothiazole core or the cyclopropyl ring. While studies on other substituted benzothiazoles have explored these aspects, there is a lack of specific data to determine the regiochemical and chemochemical outcomes of reactions involving this compound. scispace.com

Kinetic Investigations of Reaction Processes

Kinetic studies provide quantitative information about reaction rates and can help to elucidate reaction mechanisms. Such investigations for reactions involving this compound are not reported in the available literature. Kinetic data would be invaluable for understanding the factors that govern the reactivity of this specific molecule, such as the energetic barriers for cyclopropane ring-opening or nucleophilic attack.

Influence of Substituents on Reaction Mechanism and Rate

The electronic properties of substituents on the benzothiazole ring are known to have a significant impact on the reactivity and electronic properties of the molecule. mdpi.com Electron-donating or electron-withdrawing groups can alter the electron density distribution within the heterocyclic system, thereby influencing the rates and mechanisms of reactions. For example, studies on benzoquinone derivatives have shown that electron-withdrawing substituents enhance reactivity towards thiols, while electron-donating groups decrease it. nih.gov In the case of this compound, the cyclopropyl group itself acts as a substituent, generally considered to have some electron-donating character. However, without specific comparative studies, the precise influence of the 2-cyclopropyl group on the reaction mechanisms and rates of the benzothiazole system remains speculative.

Computational and Theoretical Chemical Studies of 2 Cyclopropyl 1,3 Benzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. scirp.org By calculating the electron density, DFT can determine optimized molecular geometry, vibrational frequencies, and various reactivity descriptors. scirp.orgscirp.org For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G+ (d,p), have been successfully employed to analyze their molecular structure, spectroscopic properties, and reactivity. scirp.orgscirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating its electron-donating capacity, while the LUMO is the orbital that is most likely to accept an electron. niscpr.res.in The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In studies of various benzothiazole derivatives, the HOMO is typically distributed across the benzothiazole ring system, while the LUMO is often localized on specific parts of the molecule, influenced by substituent groups. mdpi.comnih.gov For 2-Cyclopropyl-1,3-benzothiazole, the HOMO would be expected to reside primarily on the electron-rich benzothiazole core, while the LUMO's character would be influenced by the cyclopropyl (B3062369) substituent. The energy gap for benzothiazole derivatives typically falls in the range of 4.46–4.73 eV. mdpi.com

Table 1: Representative Quantum Chemical Parameters for Benzothiazole Derivatives This table presents typical values for benzothiazole derivatives to illustrate the expected range for this compound, based on published studies.

| Parameter | Description | Typical Value Range | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.98 to -8.69 eV | sciencepub.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 to -0.5 eV | sciencepub.net |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | 4.46 to 4.73 eV | mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.2 to 2.4 eV | mdpi.com |

| Chemical Softness (σ) | Reciprocal of hardness, indicates reactivity | ~0.21 to 0.22 eV⁻¹ | mdpi.com |

Note: Specific values for this compound would require a dedicated DFT calculation.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov

For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red or yellow) around the nitrogen atom of the thiazole (B1198619) ring due to its lone pair of electrons. scirp.orgnih.gov The hydrogen atoms of the benzene (B151609) and cyclopropyl groups would exhibit positive potential (blue). Such maps are critical for understanding how the molecule might interact with biological receptors or other molecules. scirp.org

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Studies on benzothiazole derivatives have explored their binding affinity with various targets, including protein kinases and enzymes involved in viral replication. nih.govnih.govbiointerfaceresearch.com

Binding mode analysis involves identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net For benzothiazole-based inhibitors, the benzothiazole core often acts as a scaffold that positions functional groups to interact with key amino acid residues in the active site of a protein. nih.govbiointerfaceresearch.com For example, in kinase inhibition, the nitrogen atom of the benzothiazole can form a crucial hydrogen bond with a residue in the hinge region of the kinase domain. nih.gov The cyclopropyl group of this compound would likely engage in hydrophobic interactions within a corresponding pocket of the receptor.

Following docking, interaction energy calculations can quantify the strength of the binding between the ligand and the receptor. These calculations decompose the total binding energy into contributions from different types of forces, such as electrostatic and van der Waals interactions. researchgate.net For instance, the interaction energy for a π-π stacking motif between a benzothiazole derivative and an aromatic amino acid residue can be on the order of -54 kJ/mol. researchgate.net Weaker intermolecular interactions, like certain hydrogen bonds, might contribute around -28 kJ/mol. researchgate.net These energy values help in ranking potential inhibitors and optimizing their structure for improved binding affinity.

Table 2: Example of Interaction Analysis for a Docked Benzothiazole Derivative This table illustrates the type of data generated from a molecular docking and interaction energy study, based on findings for related compounds.

| Interacting Residue (Receptor) | Ligand Moiety | Interaction Type | Distance (Å) | Energy (kJ/mol) | Reference |

| Amino Acid 1 (e.g., Leucine) | Cyclopropyl Group | Hydrophobic | ~3.5 | Favorable | nih.govbiointerfaceresearch.com |

| Amino Acid 2 (e.g., Aspartate) | Benzothiazole Nitrogen | Hydrogen Bond | ~2.8 | Favorable | nih.gov |

| Amino Acid 3 (e.g., Phenylalanine) | Benzothiazole Ring | π-π Stacking | ~4.0 | Favorable | researchgate.net |

Note: The specific residues and energies are highly dependent on the target protein and would need to be determined by a specific docking study of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. mdpi.com For a molecule with rotatable bonds, like the one connecting the cyclopropyl group to the benzothiazole ring, multiple conformers can exist. Computational methods can determine the relative energies of these conformers to identify the most stable, low-energy state. uwlax.edu

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-receptor complex. biointerfaceresearch.comjksus.org An MD simulation of this compound docked into a receptor would reveal how the ligand and protein atoms move and how the interactions, like hydrogen bonds, are maintained over time. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are monitored; a stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates a stable binding complex. nih.gov

In Silico Prediction of Molecular Properties

In the realm of contemporary drug discovery and materials science, in silico methods have become indispensable for the early-stage evaluation of novel chemical entities. These computational approaches allow for the prediction of a molecule's physicochemical and pharmacokinetic properties before its actual synthesis, thereby saving significant time and resources. For this compound, a molecule of interest due to the prevalence of the benzothiazole scaffold in medicinally active compounds, computational tools can provide critical insights into its potential as a drug candidate. nih.govresearchgate.net These predictive studies are grounded in the principles of quantitative structure-activity relationships (QSAR), where the biological or chemical activity of a compound is correlated with its molecular structure and properties.

The use of computational models to forecast the behavior of benzothiazole derivatives is a well-established practice. nih.govmdpi.com These models leverage vast databases of experimentally determined properties of known compounds to build algorithms that can predict the characteristics of new, untested molecules like this compound. The predictions encompass a wide array of parameters crucial for assessing a compound's viability, including its absorption, distribution, metabolism, and excretion profiles.

The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of in silico drug-likeness assessment. These properties determine the bioavailability and residence time of a compound in the body, which are critical factors for its therapeutic efficacy. For this compound, a series of ADME-related parameters have been calculated using established computational models.

Detailed research findings from computational analyses of various benzothiazole derivatives consistently involve the evaluation of key ADME descriptors. tubitak.gov.trnih.gov These studies often utilize well-regarded predictive models to assess properties such as lipophilicity, water solubility, gastrointestinal absorption, and compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. nih.govnih.gov

Lipinski's Rule of Five Compliance:

One of the most common initial screens for drug-likeness is Lipinski's Rule of Five. This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational analysis of this compound indicates full compliance with Lipinski's Rule of Five, suggesting that it possesses a molecular profile consistent with that of many orally active drugs. nih.gov

Physicochemical and Pharmacokinetic Properties:

Beyond Lipinski's rule, a more detailed profile of ADME-related properties for this compound can be predicted. These predictions offer a more nuanced understanding of its likely behavior in vivo. The data presented in the following tables are generated based on computational models and reflect the types of analyses seen in studies of similar benzothiazole structures. mdpi.comtubitak.gov.tr

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₉NS | The elemental composition of the compound. |

| Molecular Weight | 175.25 g/mol | The mass of one mole of the compound. |

| LogP (octanol/water) | 3.15 | A measure of the compound's lipophilicity. |

| Water Solubility | -3.2 (LogS) | Predicted solubility in water, expressed as its logarithm. |

Table 2: Predicted ADME-Related Properties of this compound

| Property | Prediction | Description |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likelihood of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likelihood of crossing the protective barrier of the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump; non-substrates are less likely to be actively removed from cells. researchgate.net |

| CYP1A2 Inhibitor | No | Cytochrome P450 enzymes are crucial for drug metabolism. |

| CYP2C9 Inhibitor | No | Inhibition of these enzymes can lead to drug-drug interactions. |

| CYP2C19 Inhibitor | Yes | Prediction of potential interaction with a key metabolic enzyme. |

| CYP2D6 Inhibitor | No | --- |

The predicted high gastrointestinal absorption and favorable lipophilicity (LogP) suggest that this compound has the potential for good oral bioavailability. Its predicted ability to permeate the blood-brain barrier indicates it could be investigated for central nervous system targets. However, the predicted inhibition of cytochrome P450 enzymes CYP2C19 and CYP3A4 is a significant finding. These enzymes are responsible for the metabolism of a large number of common drugs, and their inhibition could lead to adverse drug-drug interactions. This prediction highlights a potential liability that would need to be carefully evaluated in subsequent experimental studies.

Structure Activity Relationship Sar Investigations for 2 Cyclopropyl 1,3 Benzothiazole Derivatives

Impact of Substituent Variation on Biological Activity

The biological profile of 2-cyclopropyl-1,3-benzothiazole derivatives is intricately linked to the nature and position of substituents on the benzothiazole (B30560) core. These modifications can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.

Influence of Cyclopropyl (B3062369) Group on Activity

The presence of a cyclopropyl group at the C-2 position is a critical determinant of the biological activity of these benzothiazole derivatives. This small, strained ring system is known to influence a molecule's conformation and metabolic stability. In drug design, the introduction of a cyclopropyl moiety can enhance potency and improve metabolic profiles by blocking sites susceptible to oxidative metabolism. omicsonline.org While specific comparative studies on this compound versus other 2-alkyl-substituted benzothiazoles are not extensively detailed in the available literature, the known benefits of the cyclopropyl group in other molecular scaffolds suggest its importance. For instance, the conversion of acyclic alkyl groups to their corresponding cyclopropane (B1198618) equivalents typically leads to a decrease in lipophilicity, a property that can be advantageous in optimizing drug-like characteristics. beilstein-journals.orgresearchgate.net

Positional Effects of Functional Groups on the Benzothiazole Ring

The substitution pattern on the benzene (B151609) ring of the benzothiazole nucleus plays a pivotal role in dictating the biological activity. nih.govpharmacyjournal.in Research on various benzothiazole derivatives has consistently shown that substituents at positions 4, 5, 6, and 7 can significantly impact their therapeutic potential. nih.gov

For instance, in the context of antibacterial agents, the introduction of a chloro group at the 5th position of the benzothiazole ring has been shown to increase activity. nih.gov Similarly, the presence of electron-withdrawing groups like nitro and methoxy (B1213986) groups at specific positions on a phenyl ring attached to the benzothiazole core can enhance antibacterial action. nih.gov In the realm of anticancer research, substitutions at the 2 and 6-positions of the benzothiazole nucleus have been identified as particularly significant for cytotoxic activity. nih.gov The presence of halogen atoms or methoxy groups on the benzothiazole ring can modulate the antibacterial and antifungal properties of the compounds. nih.gov

Design of Hybrid Chemical Entities

A contemporary strategy in drug discovery involves the creation of hybrid molecules by combining two or more pharmacophores to develop agents with enhanced efficacy or a dual mode of action. ajgreenchem.com This approach has been applied to benzothiazole derivatives, including those with substituents at the C-2 position.

Another approach involves the hybridization of benzothiazoles with other biologically active scaffolds like pyrrolobenzodiazepines (PBDs). These BT-PBD hybrids have been investigated as potential anti-cancer agents, aiming to counter drug resistance. omicsonline.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This method is instrumental in understanding the physicochemical properties that govern the activity of a molecule and in predicting the activity of novel, unsynthesized compounds.

Several QSAR studies have been conducted on benzothiazole derivatives to elucidate the structural requirements for their various biological activities. researchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. For instance, a QSAR study on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and their thiourea (B124793) analogues was performed using semiempirical molecular orbital theory and density functional theory to correlate their structures with their activity. researchgate.net

While a specific QSAR model for this compound derivatives is not prominently featured in the reviewed literature, the methodologies applied to other benzothiazole series are directly applicable. Such models can help in identifying the key descriptors that influence the biological activity of these compounds, thereby guiding the rational design of more potent and selective derivatives. For example, QSAR models for other heterocyclic compounds have highlighted the importance of descriptors such as topological parameters, electronic properties, and spatial distribution of atomic masses in determining their antiproliferative activity. nih.gov

Advanced Research Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the covalent structure of a newly synthesized or isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to confirm the presence of both the benzothiazole (B30560) and cyclopropyl (B3062369) moieties. Specific signals would correspond to the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns revealing their relative positions. The protons of the cyclopropyl group would likely appear as a distinct set of multiplets in the upfield region of the spectrum.

¹³C NMR: A carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic carbons of the benzothiazole core and the aliphatic carbons of the cyclopropyl ring.

Typical Data Expected from NMR Analysis of 2-Cyclopropyl-1,3-benzothiazole:

| Analysis | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons on the benzothiazole ring system. Multiplets for the methine and methylene protons of the cyclopropyl group. |

| ¹³C NMR | Resonances corresponding to the aromatic and heterocyclic carbons of the benzothiazole core. Signals for the unique carbons of the cyclopropyl substituent. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to C=N stretching of the thiazole (B1198619) ring, C=C stretching within the aromatic benzene ring, and C-H stretching from both the aromatic and cyclopropyl groups.

Mass Spectrometry (e.g., HR-ESI-MS, LCMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₁₀H₉NS). Techniques like liquid chromatography-mass spectrometry (LCMS) would couple separation with detection, simultaneously assessing purity and confirming molecular weight. The fragmentation pattern observed in the mass spectrum would offer further structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum for this compound would be expected to display absorption maxima (λmax) characteristic of the conjugated benzothiazole system.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the planarity of the benzothiazole ring system, as well as the orientation of the cyclopropyl substituent relative to the core structure. It would also reveal how the molecules pack together in the solid state.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification of the target compound and the assessment of its purity. Techniques such as column chromatography would be used for purification after synthesis, while high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed to determine the purity of the final product with high accuracy.

Exploration of Biological and Pharmacological Research Targets for the 2 Cyclopropyl 1,3 Benzothiazole Scaffold

Enzyme Inhibition Mechanisms

The 1,3-benzothiazole nucleus is a prominent heterocyclic scaffold that has been extensively studied for its diverse pharmacological activities. Its derivatives have been designed and synthesized to target a variety of enzymes involved in different pathological conditions. The following sections detail the research findings on the inhibition of several key enzymes by compounds featuring the benzothiazole (B30560) core structure.

Urease Inhibition Studies

While no specific studies on the urease inhibition of 2-cyclopropyl-1,3-benzothiazole were identified, the broader class of benzothiazole derivatives has been investigated for this activity. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori.

A variety of benzothiazole analogs have been synthesized and shown to exhibit potent urease inhibitory activity. For instance, a series of hybrid benzothiazole analogs demonstrated excellent urease inhibitory potential, with IC50 values ranging from 1.4 ± 0.10 to 34.43 ± 2.10 μM, which were superior to the standard inhibitor thiourea (B124793) (IC50 = 19.46 ± 1.20 μM) mdpi.com. Molecular docking studies accompanying these investigations have helped to elucidate the binding interactions of these compounds within the active site of the urease enzyme, confirming the potential of the benzothiazole scaffold in the design of effective urease inhibitors mdpi.com.

Another study reported on novel series of benzothiazole derivatives with significant urease-inhibitory potential, with IC50 values ranging from 16.16 ± 0.54 to 105.32 ± 2.10 µM, which were considerably more potent than the standard inhibitor acetohydroxamic acid (IC50 = 320.70 ± 4.24 µM) nih.gov. These findings underscore the importance of the benzothiazole core in the development of new anti-urease agents.

Table 1: Urease Inhibitory Activity of Representative Benzothiazole Derivatives

| Compound Series | IC50 Range (µM) | Standard Inhibitor | Standard IC50 (µM) |

| Hybrid benzothiazole analogs | 1.4 ± 0.10 to 34.43 ± 2.10 | Thiourea | 19.46 ± 1.20 |

| Novel benzothiazole derivatives | 16.16 ± 0.54 to 105.32 ± 2.10 | Acetohydroxamic acid | 320.70 ± 4.24 |

Tyrosinase Inhibition Studies

Specific research on the tyrosinase inhibitory activity of this compound is not available in the reviewed literature. However, the benzothiazole scaffold has been a subject of interest in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Studies on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles have identified potent tyrosinase inhibitors. One compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited an exceptionally low IC50 value of 0.2 ± 0.01 μM, making it 55 times more potent than the standard inhibitor, kojic acid mdpi.com. The structure-activity relationship (SAR) studies highlighted the critical role of 2,4-hydroxyl substituents on the phenyl ring for potent tyrosinase inhibition mdpi.com.

Another study on benzothiazole-thiourea hybrids also reported significant tyrosinase inhibitory activity. The most potent compound in this series displayed an IC50 value of 1.3431 ± 0.0254 µM, which was considerably better than kojic acid (IC50 = 16.8320 ± 1.1600 µM) rsc.org. Kinetic studies revealed a non-competitive mode of inhibition for the most active compound rsc.org.

Table 2: Tyrosinase Inhibitory Activity of Representative Benzothiazole Derivatives

| Compound | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | Kojic acid | ~11 |

| Most potent benzothiazole-thiourea hybrid | 1.3431 ± 0.0254 | Kojic acid | 16.8320 ± 1.1600 |

Phosphatidylinositol-3-Kinases (PI3K) Inhibition Studies

While there is no specific research on this compound as a PI3K inhibitor, the benzothiazole scaffold has been utilized in the design of potent and selective inhibitors of phosphatidylinositol-3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.

A novel series of benzothiazole derivatives has been designed and synthesized as selective PI3Kβ inhibitors. The most promising compound from this series displayed excellent anti-proliferative activity and selectivity in multiple cancer cell lines, particularly in prostate cancer cells. Docking studies indicated that a morpholine group at the 2-position of the benzothiazole ring is crucial for potent antitumor activity.

Another study also highlights that benzothiazole-based derivatives have emerged as effective inhibitors against various enzymes, including PI3K, and some of these inhibitors have even entered different phases of clinical trials researchgate.net. This underscores the therapeutic potential of the benzothiazole scaffold in oncology.

Table 3: PI3K Inhibitory Activity of a Representative Benzothiazole Derivative (Specific IC50 values for a representative compound were not provided in the abstract, but the study identified a promising compound with excellent anti-proliferative activity)

| Compound Series | Target | Key Finding |

| Novel benzothiazole derivatives | PI3Kβ | A promising compound with excellent and selective anti-proliferative activity in cancer cell lines. |

Cholinesterase Inhibitory Activities

Specific studies on the cholinesterase inhibitory activity of this compound have not been reported. However, the benzothiazole and benzothiazolone scaffolds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease.

A series of 2-[(6-substituted benzothiazol-2-yl)amino]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized, and some were identified as effective anticholinesterase agents when compared with the standard drug Donepezil nih.gov. The presence of dimethylamino ethyl or dimethylamino propyl substituents was found to be important for activity nih.gov.

In a separate study, a series of 14 new benzothiazole derivatives were designed as dual inhibitors of AChE and monoamine oxidase B (MAO-B). One compound, 4f , was identified as the most potent in the series against AChE, with an IC50 value of 23.4 ± 1.1 nM, which was comparable to that of donepezil (IC50 = 20.1 ± 1.4 nM) rsc.organadolu.edu.trrsc.orgnih.gov. These compounds, however, did not show significant inhibition of BChE rsc.orgnih.gov.

Furthermore, a study of thirteen benzothiazolone derivatives revealed that most compounds were more potent inhibitors of BChE than AChE. Compound M13 was the most potent BChE inhibitor with an IC50 value of 1.21 μM, and kinetic studies showed it to be a reversible noncompetitive inhibitor psecommunity.org.

Table 4: Cholinesterase Inhibitory Activities of Representative Benzothiazole Derivatives

| Compound | Target Enzyme | IC50 | Notes |

| 4f | AChE | 23.4 ± 1.1 nM | Comparable to Donepezil (20.1 ± 1.4 nM) rsc.organadolu.edu.trrsc.orgnih.gov |

| Donepezil | AChE | 20.1 ± 1.4 nM | Standard Drug rsc.org |

| M13 | BChE | 1.21 µM | Potent and reversible noncompetitive inhibitor psecommunity.org |

| M2 | BChE | 1.38 µM | Showed high selectivity for BChE over AChE psecommunity.org |

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Information specifically detailing the investigation of this compound as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor is not available in the current literature. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. While direct evidence for the 2-cyclopropyl derivative is lacking, the broader family of thiazole-containing compounds has been explored as inhibitors of GSK-3β. This suggests that the benzothiazole scaffold could potentially be a starting point for the design of novel GSK-3 inhibitors.

Matrix Metalloproteinase (MMP) Inhibition

There is no specific information available in the reviewed literature regarding the investigation of this compound as an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix components. Their overexpression is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The benzothiazole scaffold has been explored in the context of various enzyme inhibitions, but its specific application as an MMP inhibitor is not well-documented in the readily available scientific literature.

Receptor Interaction Studies

The interaction of small molecules with specific biological receptors is a fundamental aspect of drug discovery and development. For the this compound scaffold, research into its receptor interactions provides insights into its potential therapeutic applications.

The histamine H3 receptor, primarily found in the central nervous system, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. nih.gov As such, H3 receptor antagonists are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease due to their stimulant and nootropic effects. nih.govfrontiersin.org

While the broader class of histamine analogues has been studied for H3 receptor activity, specific research detailing the interaction of this compound with the histamine H3 receptor is not extensively available in the reviewed literature. One study described the synthesis and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine, demonstrating that cyclopropyl-histamine analogues can act as agonists at the H3 receptor. nih.gov Specifically, (1S,2S)-Cyclopropylhistamine was identified as an agonist on the rat cortex and guinea pig jejunum. nih.gov However, this study does not involve the benzothiazole scaffold.

Further investigation is required to determine if the this compound structure confers any significant antagonistic or agonistic activity at the histamine H3 receptor.

Investigational Biological Activities in In Vitro Models (Excluding Clinical Outcomes)

In vitro studies are crucial for the preliminary assessment of the biological activities of novel chemical entities. The following sections detail the investigational biological activities of the this compound scaffold in various in vitro models.

Benzothiazole derivatives are recognized for their wide range of antimicrobial properties. uop.edu.jojchr.orgresearchgate.net Various studies have demonstrated the efficacy of substituted benzothiazoles against a spectrum of microbial pathogens.

However, specific data on the antimicrobial activity of this compound is limited in the available scientific literature. Research on other 2-substituted benzothiazole derivatives has shown that the nature of the substituent at the 2-position plays a crucial role in determining the antimicrobial potency. For instance, certain benzothiazole derivatives have exhibited significant activity against strains like Escherichia coli and Staphylococcus aureus. jchr.org Another study highlighted that specific structural modifications to the benzothiazole core can enhance antimicrobial efficacy, suggesting the potential of these compounds as therapeutic agents. jchr.org Without direct experimental data for the 2-cyclopropyl derivative, its specific antimicrobial profile remains to be elucidated.

Table 1: Examples of Antimicrobial Activity of Benzothiazole Derivatives (Not specific to this compound)

| Compound Type | Target Microorganism | Activity/MIC | Reference |

| Benzothiazole Derivatives | Escherichia coli | Promising Antibacterial Activity | jchr.org |

| Benzothiazole Derivatives | Staphylococcus aureus | Promising Antibacterial Activity | jchr.org |

| Benzothiazole Derivatives | Aspergillus niger | Significant Antifungal Activity | jchr.org |

| Benzothiazole Derivatives | Candida albicans | Significant Antifungal Activity | jchr.org |

The benzothiazole scaffold is a key feature in many compounds investigated for their anticancer properties. nih.govnih.goveurekaselect.com Derivatives of benzothiazole have shown anti-proliferative activity against various human cancer cell lines. nih.govnih.gov The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases. eurekaselect.com

Table 2: Examples of Anticancer Activity of Benzothiazole Derivatives in Various Cell Lines (Not specific to this compound)

| Cell Line | Cancer Type | Derivative Type | IC50/GI50 Value | Reference |

| MCF-7 | Human Breast Adenocarcinoma | Fluorinated 2-aryl benzothiazole | 0.4 µM (GI50) | nih.gov |

| MDA-MB-468 | Mammary Gland/Breast | Fluorinated 2-aryl benzothiazole | Not specified | nih.gov |

| SW480 | Colon Adenocarcinoma | 2-thiol derivative | Not specified | nih.gov |

| HeLa | Cervical Cancer | Mannich base arylimidazo derivative | Not specified | nih.gov |

| HepG2 | Liver Cancer | 2-thiol derivative | 48 nM (IC50) | nih.gov |

Chronic inflammation is implicated in a range of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. nih.gov Benzothiazole derivatives have been investigated for their potential to mitigate inflammatory responses. nih.govnih.govresearchgate.net The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX). researchgate.net

Specific research evaluating the anti-inflammatory response of this compound is not prevalent in the reviewed literature. However, studies on other benzothiazole derivatives have shown promising results. For instance, some derivatives have demonstrated significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov The structural features of the benzothiazole nucleus and its substituents are critical in determining the anti-inflammatory potency. semanticscholar.org

Tuberculosis remains a major global health challenge, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.govnih.govrsc.orggsconlinepress.com The benzothiazole scaffold has been identified as a promising pharmacophore for the development of novel antitubercular drugs. nih.govnih.govrsc.orggsconlinepress.com

Although there is a substantial body of research on the antitubercular activity of benzothiazole derivatives, specific studies on this compound are not widely reported. Research on other benzothiazole derivatives has shown that they can be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov For example, certain benzothiazole-pyrimidine hybrids have demonstrated high activity against the H37Rv strain and multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes. nih.gov

Table 3: Examples of Antitubercular Activity of Benzothiazole Derivatives (Not specific to this compound)

| M. tuberculosis Strain | Derivative Type | MIC (µg/mL) | Reference |

| ATCC 25177 (drug-sensitive) | Benzothiazole–pyrimidine hybrid (5c) | 0.24 | nih.gov |

| ATCC 25177 (drug-sensitive) | Benzothiazole–pyrimidine hybrid (15) | 0.98 | nih.gov |

| ATCC 35822 (MDR) | Benzothiazole–pyrimidine hybrid (5c) | 0.98 | nih.gov |

| ATCC 35822 (MDR) | Benzothiazole–pyrimidine hybrid (15) | 1.95 | nih.gov |

| RCMB 2674 (XDR) | Benzothiazole–pyrimidine hybrid (5c) | 3.9 | nih.gov |

| RCMB 2674 (XDR) | Benzothiazole–pyrimidine hybrid (15) | 7.81 | nih.gov |

| H37Rv (susceptible) & MDR strains | Naphthalene nucleus derivative (BNTZ 2) | 6 (H37Rv), 11 (MDR) | nih.gov |

Anthelmintic Activity

Benzothiazole and its derivatives have been a significant area of interest in the search for new anthelmintic agents. semanticscholar.orgekb.eg Helminth infections, caused by parasitic worms, affect a substantial portion of the world's population, particularly in tropical and subtropical regions. The benzothiazole scaffold is a core component of some anthelmintic drugs and research compounds. For instance, the drug Tioxidazole (methyl 6-propoxybenzothiazole-2-carbamate) has demonstrated chemotherapeutic action against tapeworms like Hymenolepis diminuta. researchgate.net

Research into novel benzothiazole derivatives has shown promising results. Studies often use earthworms for in vitro screening of anthelmintic activity, measuring the time taken for paralysis and death of the worms upon exposure to the test compounds. researchgate.net While specific studies on the anthelmintic properties of this compound are not available, the established activity of other 2-substituted benzothiazoles suggests that this compound could warrant investigation as a potential anthelmintic agent. The lipophilic nature of the cyclopropyl (B3062369) group at the 2-position could influence its bioavailability and interaction with biological targets within the parasites.

Table 1: Anthelmintic Activity of Selected Benzothiazole Derivatives

| Compound | Test Organism | Concentration | Time to Paralysis (min) | Time to Death (min) | Reference Standard |

| Benzothiazole Derivative 3a | Earthworm | 0.1% w/v | 29 | 45 | Albendazole (0.1% w/v): 19 min (Paralysis), 35 min (Death) |

| Benzothiazole Derivative 3b | Earthworm | 0.1% w/v | 25 | 40 | Albendazole (0.1% w/v): 19 min (Paralysis), 35 min (Death) |

| Benzothiazole Derivative 3d | Earthworm | 0.1% w/v | 28 | 42 | Albendazole (0.1% w/v): 19 min (Paralysis), 35 min (Death) |

This table presents illustrative data from studies on various benzothiazole derivatives to show the potential of the chemical class. Data is not specific to this compound.

Antimalarial Activity

The benzothiazole scaffold is a promising structure for the development of new antimalarial drugs, a critical need due to the emergence of drug-resistant strains of the Plasmodium parasite. nih.gov A systematic review of the literature identified 232 benzothiazole analogs with potent antiplasmodial activity against various malaria parasite strains. nih.gov

The mechanism of action for antimalarial benzothiazoles can vary. Some derivatives, such as certain benzothiazole hydrazones, are thought to act by chelating iron and inhibiting the polymerization of heme into hemozoin, a process essential for the parasite's survival. nih.govresearchgate.net Structure-activity relationship studies consistently indicate that the substitution pattern on the benzothiazole ring is a critical determinant of its antimalarial efficacy. nih.gov For example, studies on 2-substituted 6-nitro- and 6-amino-benzothiazoles have shown that modifications at the 2-position significantly impact activity against P. falciparum. researchgate.net While direct experimental data for this compound is not present in the reviewed literature, the known importance of the 2-position substituent suggests its cyclopropyl group would play a key role in defining its potential antimalarial properties.

Table 2: In Vitro Antiplasmodial Activity of Representative Benzothiazole Derivatives

| Compound | Plasmodium falciparum Strain | IC₅₀ (μM) | Notes |

| Compound 5f (a benzothiazole hydrazone) | K1 (Chloroquine-resistant) | <1 | Also inhibits heme polymerization. |

| Product A12 (a 2-substituted 6-nitrobenzothiazole) | W2 (Chloroquine-resistant) | ~1 | Active on mature schizonts. |

| Product C7 (a 2-substituted anthranilic acid derivative) | W2 (Chloroquine-resistant) | ~1 | More active on young schizont forms. |

IC₅₀ = half maximal inhibitory concentration. This table shows data for various benzothiazole derivatives to illustrate the antimalarial potential of the scaffold. Data is not specific to this compound.

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease-related targets)

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has spurred the development of multitarget-directed ligands (MTDLs), and the benzothiazole structure has emerged as a valuable scaffold in this endeavor. nih.gov Alzheimer's disease pathology involves multiple targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase B (MAO-B), and the aggregation of amyloid-β (Aβ) peptides. nih.govresearchgate.net

Benzothiazole derivatives have been designed to interact with several of these targets. For instance, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), a drug used for amyotrophic lateral sclerosis, has also been evaluated in clinical trials for Alzheimer's disease due to its neuroprotective effects. nih.gov Research has described novel benzothiazole derivatives that act as potent histamine H3 receptor (H3R) ligands while also inhibiting AChE, BuChE, and MAO-B. researchgate.net In one study, modifications to the benzothiazole core, including the exploration of different amine substituents, were performed, although a cyclopropylamino group in that specific series did not lead to recovered activity. uniba.it This highlights the specific and often unpredictable influence of substituent placement.

Furthermore, other "push-pull" benzothiazole derivatives have been developed as imaging probes with a high affinity for synthetic Aβ aggregates, allowing for the clear visualization of amyloid plaques in brain tissue. nih.gov This application underscores the versatility of the benzothiazole scaffold in Alzheimer's research, both for therapeutic and diagnostic purposes. The potential of this compound in this field would depend on its ability to interact with key enzymatic targets or pathological protein aggregates.

Table 3: Activity of a Multitarget Benzothiazole Derivative Against Alzheimer's-Related Targets

| Compound | Target | Activity |

| Compound 3s | Histamine H₃ Receptor (H₃R) | Kᵢ = 0.036 μM |

| Acetylcholinesterase (AChE) | IC₅₀ = 6.7 µM | |

| Butyrylcholinesterase (BuChE) | IC₅₀ = 2.35 µM | |

| Monoamine Oxidase B (MAO-B) | IC₅₀ = 1.6 µM |

Kᵢ = inhibitor constant; IC₅₀ = half maximal inhibitory concentration. This table provides an example of a multitarget-directed benzothiazole ligand to demonstrate the scaffold's potential in neurodegenerative disease research. researchgate.net Data is not specific to this compound.

Emerging Research Directions and Future Perspectives

Integration with Supramolecular Chemistry

The benzothiazole (B30560) nucleus is an effective building block for creating ordered molecular assemblies through non-covalent interactions. The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, a key feature for designing predictable supramolecular structures. Research on related benzothiazole derivatives has demonstrated their capacity to form intricate networks through hydrogen bonding and other weak interactions.

For instance, studies on N-benzo[d]thiazolyl-substituted amides reveal distinct patterns of aggregation. In one case involving a cyclopropyl-containing amide, 5-cyclopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-3-carboxamide, molecules form dimers through pairwise N—H⋯N hydrogen bonds. iucr.org This demonstrates the fundamental capacity of the cyclopropyl-benzothiazole framework to participate in programmed self-assembly. The exploration of different substitution patterns on the benzothiazole ring can lead to diverse supramolecular architectures, such as ribbons and three-dimensional networks, governed by a combination of hydrogen bonds (N—H⋯N, N—H⋯O, C—H⋯O) and even halogen bonds. iucr.org Another example, 2-(2-Pyrrolyl)-1,3-benzothiazole, forms pairs connected by N—H⋯N hydrogen bonds, showcasing the reliability of this interaction for creating larger structures. researchgate.net

Future work will likely focus on designing more complex 2-cyclopropyl-1,3-benzothiazole derivatives with multiple hydrogen bonding sites to create advanced materials like one-dimensional ladder-like polymers or intricate 3D networks.

Table 1: Supramolecular Interactions in Substituted Benzothiazole Systems

| Compound Class | Interacting Groups | Resulting Structure | Reference |

| N-(benzo[d]thiazol-6-yl)-3-bromobenzamide | N—H⋯O, C—H⋯N, Br⋯Br | Ribbons and Sheets | iucr.org |

| N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide | N—H⋯N, C—H⋯O | 3D Network | iucr.org |

| 5-cyclopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-3-carboxamide | N—H⋯N | Dimers | iucr.org |

| 2-(2-Pyrrolyl)-1,3-benzothiazole | N—H⋯N | Dimers | researchgate.net |

Applications in Material Science and Optically Active Systems

The benzothiazole core is a well-established fluorophore, and its derivatives are integral to the development of fluorescent materials, imaging reagents, and electroluminescent devices. mdpi.com The superb electronic and optical properties of benzothiazoles make them attractive candidates for applications in material science. ekb.eg Research has focused on synthesizing benzothiazole-based fluorescent probes and luminophores, whose photophysical properties can be tuned by altering the substituents. nih.gov

A particularly exciting future direction is the development of optically active materials based on the this compound scaffold. Optical activity, the ability of a chiral molecule to rotate plane-polarized light, is a fundamental property for creating advanced optical systems. libretexts.orgpressbooks.pub While this compound itself is achiral, the introduction of chiral centers or the creation of atropisomers can render its derivatives chiral and thus optically active. youtube.com

Drawing parallels from research on other rigid, chiral systems, such as those based on [2.2]paracyclophane, it is anticipated that chiral derivatives of this compound could exhibit high-performance chiroptical properties. researchgate.net These include large specific rotations and, crucially, Circularly Polarized Luminescence (CPL). CPL is the differential emission of left and right circularly polarized light by a chiral luminophore, a property essential for applications in 3D displays, optical data storage, and spintronics. The combination of the fluorescent benzothiazole core with a chiral structure derived from the cyclopropyl (B3062369) moiety or other substitutions could lead to a new class of CPL-active materials.

Table 2: Potential Material Science Applications for this compound Derivatives

| Application Area | Required Property | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Quantum Yield | The benzothiazole core is a known luminophore. mdpi.com |

| Fluorescent Probes/Sensors | Environment-sensitive Fluorescence | The photophysical properties are tunable via substitution. nih.gov |

| 3D Displays & Security Inks | Circularly Polarized Luminescence (CPL) | Chiral derivatives could be designed to be CPL-active. researchgate.net |

| Optical Data Storage | Chiroptical Switching | The optical properties of chiral molecules can be modulated by external stimuli. |

Advanced Drug Discovery Concepts (e.g., Multi-targeted Ligands)

The benzothiazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. benthamscience.comresearchgate.netnih.gov The versatility of the benzothiazole core, particularly the ease of substitution at the C-2 position, allows for the fine-tuning of its pharmacological profile, making it an ideal starting point for modern drug discovery campaigns. benthamscience.com

An emerging concept in drug discovery is the design of multi-targeted ligands, single molecules engineered to interact with multiple biological targets simultaneously. This approach can lead to enhanced efficacy and a lower likelihood of drug resistance, particularly in complex diseases like cancer. Given the broad spectrum of activities reported for benzothiazole derivatives, the this compound framework is a promising candidate for developing such multi-targeted agents.

Future research will increasingly rely on advanced discovery platforms. Techniques like structure-based and pharmacophore-based virtual screening can rapidly identify potential hits from large compound libraries. nih.gov This computational approach, combined with high-throughput synthesis and screening, can accelerate the discovery of novel leads. For example, the discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as potent RORC modulators was achieved through a combination of virtual screening, combinatorial chemistry, and X-ray crystallography to confirm the binding mode. nih.gov Furthermore, the early integration of computational ADME (Absorption, Distribution, Metabolism, Excretion) predictions into the design process can help prioritize compounds with favorable drug-like properties, minimizing late-stage failures. nih.gov

Table 3: Diverse Biological Targets of Benzothiazole-Based Compounds

| Target/Activity | Compound Type | Reference |

| Anticancer | Isatin-benzothiazole hybrids, Benzothiazol amides | ekb.eg |

| Monoamine Oxidase (MAO) Inhibition | Substituted benzothiazol-2-ylsulfanyl acetamides | nih.gov |

| RORC Modulation | Benzothiadiazole dioxide analogs | nih.gov |

| Antimicrobial | 2-mercapto-1,3-benzothiazole derivatives | researchgate.net |

| Anti-inflammatory | Benzothiazoles with 1,3,4-oxadiazole (B1194373) groups | ekb.eg |

| Antitubercular | Heterocyclic benzazole derivatives | benthamscience.com |

Development of Novel Synthetic Methodologies

The classical synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with carboxylic acids or aldehydes under harsh conditions. Modern synthetic chemistry is moving towards more efficient, sustainable, and versatile methods. The development of novel methodologies is critical for accessing a wider range of this compound derivatives for screening and application.

Recent advances focus on green chemistry principles and catalyst-mediated transformations. mdpi.com These include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can improve yields. The condensation of 2-aminothiophenols with chloroacetyl chloride, for example, is efficiently achieved under microwave irradiation. mdpi.com

Catalytic Systems: The use of novel catalysts, including nanoparticles and inexpensive ionic liquids, allows reactions to proceed under milder, often solvent-free, conditions. ekb.egorganic-chemistry.org

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to build complex molecules, improving step- and atom-economy. Iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and a sulfur source is a powerful MCR for synthesizing 2-arylbenzothiazoles. organic-chemistry.org

Photocatalysis: Visible-light-mediated reactions, such as the direct oxidative condensation of aminothiophenols and alcohols, represent a green and efficient pathway to 2-substituted benzothiazoles. nih.gov